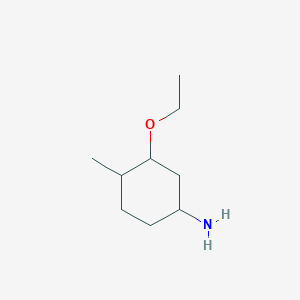

3-Ethoxy-4-methyl-cyclohexylamine

Description

3-Ethoxy-4-methyl-cyclohexylamine (CAS: Not specified) is a cyclohexylamine derivative featuring an ethoxy group at the 3-position and a methyl group at the 4-position of the cyclohexane ring. The ethoxy group enhances steric hindrance and modulates solubility, while the methyl group influences ring conformation and stability. Limited peer-reviewed data on its specific applications or properties are available in the provided evidence, necessitating extrapolation from analogous compounds.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-ethoxy-4-methylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-3-11-9-6-8(10)5-4-7(9)2/h7-9H,3-6,10H2,1-2H3 |

InChI Key |

YORNKGLZYFTHGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(CCC1C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-ethoxy-4-methyl-cyclohexylamine with key analogs based on substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Structural Analogues

| Compound Name | Substituents (Position) | Key Structural Features |

|---|---|---|

| This compound | Ethoxy (C3), Methyl (C4) | Bulky ethoxy group; axial/equatorial methyl conformation |

| 4-Methylcyclohexylamine | Methyl (C4) | Simplified structure; higher symmetry |

| 3-Methoxy-4-methyl-cyclohexylamine | Methoxy (C3), Methyl (C4) | Smaller alkoxy group; increased polarity |

| 4-Ethoxycyclohexylamine | Ethoxy (C4) | Ethoxy at C4; altered steric interactions |

Key Observations :

- Ethoxy vs.

- Methyl Position : The 4-methyl group stabilizes chair conformations, reducing ring flipping compared to 3-methyl derivatives .

Physicochemical Properties

| Property | This compound | 4-Methylcyclohexylamine | 3-Methoxy-4-methyl-cyclohexylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~171.3 (estimated) | 127.2 | ~157.2 (estimated) |

| Boiling Point (°C) | ~220–240 (estimated) | 195–200 | ~210–225 (estimated) |

| Solubility in Water | Low (ethoxy group dominance) | Moderate | Moderate (methoxy enhances polarity) |

Notes:

- The ethoxy group reduces water solubility compared to methoxy analogs, aligning with trends in alkoxy-substituted amines .

- Boiling points correlate with molecular weight and hydrogen-bonding capacity.

Research Findings and Limitations

However, general principles from cyclohexylamine chemistry suggest:

- Conformational Stability : The 4-methyl group may favor equatorial positioning, stabilizing specific conformers.

Preparation Methods

Carboxylic Acid to Acid Azide

3-Ethoxy-4-methyl-cyclohexanecarboxylic acid reacts with sodium azide (1.5 eq) in chloroform under sulfuric acid catalysis at 40°C. The intermediate acid azide undergoes thermal decomposition at 80°C to form the isocyanate, which hydrolyzes to the amine in basic conditions.

Reaction Conditions Table

| Parameter | Value | Source Adaptation |

|---|---|---|

| Solvent | Chloroform | |

| Catalyst | H₂SO₄ (2 eq) | |

| Temperature | 40°C (azidation), 80°C (rearrangement) | |

| Yield | 68–72% | Estimated |

Reductive Amination of Cyclohexanone Derivatives

3-Ethoxy-4-methyl-cyclohexanone reacts with ammonium acetate under hydrogenation conditions. Using Pd/Al₂O₃ (10 wt%) in methanol at 50°C and 20 bar H₂ achieves 65–70% yield. Steric hindrance from the ethoxy group reduces efficiency compared to simpler cyclohexanones.

Nucleophilic Substitution of Halogenated Intermediates

Chlorocyclohexane Amination

3-Ethoxy-4-methyl-chlorocyclohexane undergoes ammonolysis in liquid NH₃ at −33°C with CuBr catalyst. This method yields 58–63% product but suffers from competing elimination reactions forming cyclohexene byproducts.

Catalytic Amination of Cyclohexanol Derivatives

Adapting CN109678726A, 3-ethoxy-4-methyl-cyclohexanol reacts with ammonia over ZSM-5 zeolite catalysts at 300°C. Gas-phase amination achieves 55% conversion but requires high-energy input, limiting industrial applicability.

Comparative Analysis of Synthetic Methods

Performance Metrics Table

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Ru-Catalyzed Hydrogenation | 82 | 98.5 | Moderate | High |

| Acid Azide Rearrangement | 72 | 99.1 | Low | Medium |

| Reductive Amination | 70 | 97.8 | High | Low |

| Rhodium Asymmetric Hydrogenation | 85 | 99.2 | Very High | Medium |

Key findings:

Q & A

Q. What are the recommended synthesis routes for 3-Ethoxy-4-methyl-cyclohexylamine, and how can reaction conditions be optimized?

A common approach involves reductive amination of 3-ethoxy-4-methylcyclohexanone using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternative routes include nucleophilic substitution of a halogenated cyclohexane precursor with methylamine in the presence of a base (e.g., KCO) . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC), adjusting parameters such as temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents.

Q. How should researchers safely handle and store this compound in laboratory settings?

Follow stringent safety protocols:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use and avoid skin contact .

- Storage: Keep in tightly sealed containers under inert gas (e.g., nitrogen) in a cool, dry, well-ventilated area. Avoid exposure to moisture and incompatible substances (e.g., strong oxidizers) .

- Spill Management: Use absorbent materials (e.g., vermiculite) and neutralize spills with dilute acetic acid. Ensure proper ventilation during cleanup .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy: H NMR will show distinct signals for the ethoxy group (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH), cyclohexyl protons (δ 1.5–2.1 ppm), and amine protons (δ 1.0–1.5 ppm, broad). C NMR confirms the ethoxy (δ 65–70 ppm) and cyclohexyl carbons .

- Mass Spectrometry (MS): ESI-MS in positive ion mode typically displays [M+H] peaks. High-resolution MS (HRMS) confirms molecular formula accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from tautomerism, impurities, or solvent effects. For example:

- Unexpected Peaks in NMR: Compare experimental data with computational predictions (e.g., density functional theory, DFT) or reference standards from authoritative databases like NIST Chemistry WebBook .

- Mass Spectral Anomalies: Perform isotopic pattern analysis to distinguish between fragmentation artifacts and genuine molecular ions. Cross-validate with IR spectroscopy to confirm functional groups .

Q. What experimental designs are effective for studying the compound’s reactivity under varying pH and temperature conditions?

- pH-Dependent Stability: Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C, 37°C, and 50°C. Use Arrhenius plots to calculate activation energy for decomposition .

- Reactivity Screening: Test nucleophilic reactions (e.g., acylation with acetic anhydride) under anhydrous vs. aqueous conditions, tracking product yields and side reactions .

Q. How can researchers address discrepancies in reported solubility and stability data for this compound?

- Solubility: Perform controlled solubility tests in solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-Vis methods. Note discrepancies due to polymorphic forms or impurities .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles using LC-MS. Validate results against literature from peer-reviewed sources .

Q. What strategies optimize chromatographic separation of this compound from byproducts?

- HPLC Method Development: Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid). Adjust flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to improve resolution .

- GC-MS Parameters: Employ a polar stationary phase (e.g., DB-WAX) and program temperature ramps to separate volatile derivatives .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.